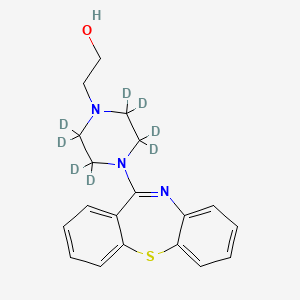

Quetiapine Hydroxy Impurity-d8

CAS No.:

Cat. No.: VC18383760

Molecular Formula: C19H21N3OS

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N3OS |

|---|---|

| Molecular Weight | 347.5 g/mol |

| IUPAC Name | 2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol |

| Standard InChI | InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2 |

| Standard InChI Key | OFLMIXVKBNAUIB-PMCMNDOISA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |

| Canonical SMILES | C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |

Introduction

Quetiapine Hydroxy Impurity-d8 is a stable isotope-labeled compound derived from quetiapine, an atypical antipsychotic medication. It is primarily used as a reference standard in analytical chemistry for quantifying quetiapine impurities in pharmaceutical formulations. The compound's molecular formula is C19H13D8N3OS, with a molecular weight of approximately 347.50 g/mol .

Synthesis and Production

The synthesis of Quetiapine Hydroxy Impurity-d8 typically involves hydroxylation processes applied to labeled quetiapine. Various synthetic routes have been documented, often requiring specific reagents and catalysts to achieve both hydroxylation and isotopic labeling effectively. High-performance liquid chromatography (HPLC) systems are commonly used to ensure the purity and consistency of the synthesized compound.

Biological Activity and Mechanism

Quetiapine primarily acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors, which are pivotal in managing conditions like schizophrenia and bipolar disorder. The hydroxy impurity-d8 variant's mechanism mirrors that of quetiapine but allows for enhanced tracking during pharmacokinetic studies due to its stable isotope labeling. This impurity may influence the pharmacodynamics and pharmacokinetics of the parent compound, providing insights into its therapeutic efficacy and safety profiles.

Research Applications

Quetiapine Hydroxy Impurity-d8 serves multiple purposes in scientific research:

-

Interaction Studies: Focus on its effects on various biological systems to elucidate how this impurity may influence the pharmacological properties of quetiapine.

-

Pharmacokinetic Studies: Utilizes the stable isotope labeling for enhanced tracking of metabolic pathways.

-

Analytical Chemistry: Acts as a reference standard for quantifying quetiapine impurities.

Availability and Regulations

| Supplier | Product Format | Availability |

|---|---|---|

| LGC Standards | Neat | Made to order, freight restricted |

| EvitaChem | - | Available for purchase |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume